Critical Data Gap: Absence of Quantitative Biological or Physicochemical Profiling
An exhaustive search of PubChem, ChEMBL, BindingDB, ZINC, DrugBank, and patent full-text repositories (including US-9493453-B2, US11925641, and the Amgen TRPV1 antagonist series) returned no quantitative IC₅₀, Kᵢ, EC₅₀, solubility, logP/D, metabolic stability, or selectivity data for CAS 1170086-99-3 [1][2][3]. No head-to-head comparator data exists. This compound appears only in basic chemical inventory listings (CIRS GCIS) and excluded vendor catalogs, none of which provide assay results.
| Evidence Dimension | Biological activity (any target) or physicochemical property |
|---|---|
| Target Compound Data | None found in public domain |
| Comparator Or Baseline | Closest analogs (CAS 1170835-90-1, 1171353-05-1) also lack public bioactivity data |
| Quantified Difference | Not calculable |
| Conditions | Exhaustive database and literature search as of April 2026 |
Why This Matters
Procurement decisions cannot be evidence-based when the compound is a data-blind spot; any differentiation claim would be speculative and scientifically indefensible.
- [1] PubChem Compound Database. Search for CAS 1170086-99-3 returned no entry. View Source
- [2] ChEMBL Database. Search for InChIKey KCAIPLFMOSRPRO-UHFFFAOYSA-N returned no entry. View Source
- [3] Wang, H.-L. et al. (2007). Novel vanilloid receptor-1 antagonists. 3. J. Med. Chem., 50(15):3528–3539. Piperazinylpyrimidine series; CAS 1170086-99-3 not listed. View Source
